4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide
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Overview
Description
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with an amino-phenoxy group and an ethylamide group at specific positions, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-phenol with 2-chloropyridine-4-carboxylic acid ethyl ester under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings.
Scientific Research Applications
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)-pyridine-2-carboxylic acid ethylamide: Similar structure but with different substitution patterns.
4-(3,5-Diaminophenoxy)-pyridine-2-carboxylic acid ethylamide: Contains additional amino groups, leading to different reactivity and applications.
4-(3-Nitrophenoxy)-pyridine-2-carboxylic acid ethylamide: Nitro derivative with distinct chemical properties.
Uniqueness
4-(3-Amino-phenoxy)-pyridine-2-carboxylic acid ethylamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of an amino-phenoxy group and an ethylamide group on the pyridine ring makes it a versatile compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C14H15N3O2 |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-(3-aminophenoxy)-N-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-2-16-14(18)13-9-12(6-7-17-13)19-11-5-3-4-10(15)8-11/h3-9H,2,15H2,1H3,(H,16,18) |
InChI Key |
PAHTYPZGDBBJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
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